5-Methanesulfonyl-2-(trifluoromethyl)aniline
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Overview
Description
5-Methanesulfonyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-2-(trifluoromethyl)aniline typically involves the introduction of the methanesulfonyl and trifluoromethyl groups onto an aniline ring. One common method involves the sulfonation of 2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
5-Methanesulfonyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-5-(trifluoromethyl)aniline: Similar structure but different positional isomers.
3-Methanesulfonyl-5-(trifluoromethyl)aniline: Another positional isomer with similar functional groups
Uniqueness
5-Methanesulfonyl-2-(trifluoromethyl)aniline is unique due to the specific positioning of the methanesulfonyl and trifluoromethyl groups on the aniline ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers .
Properties
Molecular Formula |
C8H8F3NO2S |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-methylsulfonyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
UTBRTHNIBRUMFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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